5-Thiazolecarbonitrile, 4-amino-2,3-dihydro-2-imino-3-phenyl-
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Overview
Description
5-Thiazolecarbonitrile, 4-amino-2,3-dihydro-2-imino-3-phenyl- is a heterocyclic compound that belongs to the thiazole family. Thiazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Thiazolecarbonitrile, 4-amino-2,3-dihydro-2-imino-3-phenyl- typically involves multi-step reactions. One common method includes the conversion of dodecanoyl chloride to dodecanimidoyl chlorides, followed by the formation of imidoylisothiocyanate derivatives. These derivatives are then converted to thiourea derivatives, which finally yield the desired thiazole compound .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. The process involves stringent control of reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
5-Thiazolecarbonitrile, 4-amino-2,3-dihydro-2-imino-3-phenyl- undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the thiazole ring into more oxidized forms.
Reduction: Reducing agents can be used to reduce the imino group to an amino group.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where different substituents can be introduced into the thiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiazole ring .
Scientific Research Applications
5-Thiazolecarbonitrile, 4-amino-2,3-dihydro-2-imino-3-phenyl- has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: It is used in the production of dyes, pesticides, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Thiazolecarbonitrile, 4-amino-2,3-dihydro-2-imino-3-phenyl- involves its interaction with various molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell walls and inhibit essential enzymes. In cancer research, it has been found to inhibit specific kinases and signaling pathways that are crucial for cancer cell survival and proliferation .
Comparison with Similar Compounds
Similar Compounds
Thiamethoxam: An insecticide with a thiazole ring.
Thiabendazole: An antifungal agent.
Imidaclothiz: Another insecticide with a thiazole structure.
Uniqueness
What sets 5-Thiazolecarbonitrile, 4-amino-2,3-dihydro-2-imino-3-phenyl- apart from these similar compounds is its unique combination of functional groups, which confer a distinct set of chemical and biological properties.
Properties
CAS No. |
56935-53-6 |
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Molecular Formula |
C10H8N4S |
Molecular Weight |
216.26 g/mol |
IUPAC Name |
4-amino-2-imino-3-phenyl-1,3-thiazole-5-carbonitrile |
InChI |
InChI=1S/C10H8N4S/c11-6-8-9(12)14(10(13)15-8)7-4-2-1-3-5-7/h1-5,13H,12H2 |
InChI Key |
ATOHPFLGNLKIGG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=C(SC2=N)C#N)N |
Origin of Product |
United States |
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